
2-(5-Bromofuran-2-yl)azetidine
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Overview
Description
2-(5-Bromofuran-2-yl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring fused with a brominated furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with azetidine in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or alkyl halides
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-Bromofuran-2-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, or enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)aziridine: Similar structure but with a three-membered aziridine ring.
2-(5-Bromofuran-2-yl)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring.
2-(5-Bromofuran-2-yl)piperidine: Similar structure but with a six-membered piperidine ring
Uniqueness
2-(5-Bromofuran-2-yl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The ring strain in azetidine makes it more reactive compared to its larger counterparts, allowing for unique reactivity and applications in various fields .
Biological Activity
2-(5-Bromofuran-2-yl)azetidine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a brominated furan ring attached to an azetidine moiety. The presence of the bromine atom is significant as it can enhance biological activity through electronic effects and steric interactions.
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, derivatives similar to this compound have shown promising activity against Mycobacterium tuberculosis and other pathogens.
Key Findings:
- Inhibition of Mycobacterium tuberculosis : Compounds with electron-withdrawing groups, such as bromine, significantly enhance the inhibition of M. tuberculosis compared to their analogs without such modifications. For example, in a study, certain azetidine derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against M. tuberculosis .
- Selectivity for Gram-positive Bacteria : While the overall antibacterial potential may vary, some azetidine derivatives selectively target Gram-positive bacteria like Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to induce cytotoxicity in cancer cell lines is particularly noteworthy.
Case Studies:
- Cytotoxicity in Cancer Cell Lines : In vitro assays have shown that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. For instance, derivatives demonstrated IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The cytotoxic effects are often attributed to the compound's ability to disrupt mitochondrial function or induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications at various positions on the azetidine ring or furan moiety can lead to significant changes in potency and selectivity.
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased antimycobacterial activity |
Substitution on furan ring | Enhanced cytotoxicity against cancer cells |
Variation in azetidine substituents | Altered pharmacokinetic properties |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that certain derivatives show favorable absorption and metabolic stability in vivo.
Pharmacokinetic Parameters:
- Absorption and Distribution : Compounds have been evaluated for their intestinal permeability using Caco-2 cell models, showing promising results for oral bioavailability.
- Metabolic Stability : In vivo studies indicate that several derivatives maintain stability with low clearance rates in mouse models .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)azetidine |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)5-3-4-9-5/h1-2,5,9H,3-4H2 |
InChI Key |
PGFVFTGJTUZWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(O2)Br |
Origin of Product |
United States |
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